rac-4-[(3r,4s)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1h-pyrazole dihydrochloride
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Overview
Description
rac-4-[(3r,4s)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1h-pyrazole dihydrochloride is a chemical compound that features a pyrrolidine ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-4-[(3r,4s)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1h-pyrazole dihydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrazole moiety. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
rac-4-[(3r,4s)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1h-pyrazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
rac-4-[(3r,4s)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1h-pyrazole dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of rac-4-[(3r,4s)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1h-pyrazole dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyrazole derivatives, such as:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Pyrazole-3-carboxamides
Uniqueness
rac-4-[(3r,4s)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1h-pyrazole dihydrochloride is unique due to its specific stereochemistry and the presence of both pyrrolidine and pyrazole rings. This combination of structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-[(3R,4S)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-13-6-8(4-12-13)10-5-11-3-9(10)7-14-2;;/h4,6,9-11H,3,5,7H2,1-2H3;2*1H/t9-,10-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQCFGKBMOHXMH-BZDVOYDHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CNCC2COC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CNC[C@H]2COC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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